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3-Hydroxy Carvedilol-d5 is a deuterium-labeled version of a metabolite of Carvedilol, an antihypertensive

drug [1] [2]. The table below summarizes its core identity:

Property Description

Role Deuterated metabolite of Carvedilol [1] [2]

Primary
Application

Serves as an internal standard for quantitative analysis via LC-MS, GC-MS, or NMR
[1]

Key Feature Deuterium atoms do not produce a signal in a standard ¹H NMR spectrum, allowing
the compound to be used as a silent tracer or for precise quantification against the

non-labeled analyte [1].

Quantitative NMR (qNMR) is a powerful technique for determining substance concentration without

compound-specific calibration curves [3]. The inherent quantitative nature of the NMR signal (where the

area under the peak is proportional to the number of nuclei) allows for direct concentration measurement

when compared to a reference standard of known purity [3].

How to Obtain and Interpret the NMR Spectrum

Since the experimental spectrum for 3-Hydroxy Carvedilol-d5 is not publicly available, you can proceed

with the following methodology:
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Consult the Supplier: The most straightforward first step is to contact the manufacturer or supplier

(e.g., MedChemExpress, PharmAffiliates) directly to inquire if they can provide a certificate of analysis
(CoA) containing the NMR spectral data [1] [2].

Predict the Spectrum: Use professional NMR prediction software (such as MestReNova, ACD/Labs,
etc.). You would input the compound's SMILES string—O(C(C(C(NCCOC1=C(OC)C=CC=C1)([2H])

[2H])(O)[2H])([2H])[2H])C2=C3C=4C(NC3=CC=C2O)=CC=CC4 [1]—to generate a theoretical
¹H NMR spectrum.

Run Your Own NMR: Purchase a sample of the compound and analyze it using a nuclear magnetic
resonance spectrometer. The general workflow for this process is outlined below.

Prepare Sample Solution

Acquire 1D ¹H NMR Spectrum

Identify Solvent Peak

Integrate Reference Peak
(e.g., TSP)

Integrate Analyte Peaks
(3-Hydroxy Carvedilol)

Calculate Concentration
Using qNMR Formula

Report Quantitative Result
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Experimental workflow for qNMR analysis

Quantitative NMR (qNMR) Experimental Protocol

For researchers aiming to use 3-Hydroxy Carvedilol-d5 as an internal standard in a qNMR experiment, the

following provides a detailed methodology [3].

1. Sample Preparation

Solvent: Use a high-quality deuterated solvent (e.g., DMSO-d⁶, Methanol-d⁴) suitable for both the
analyte and the standard.

Reference Standard: Select a well-characterized qNMR reference standard, such as 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) or maleic acid, with known high purity

and good solubility [3].
Mixture: Prepare a solution containing a precise, gravimetrically determined mass of both your

analyte (e.g., carvedilol or its metabolites) and the 3-Hydroxy Carvedilol-d5 internal standard.

2. Data Acquisition

Instrumentation: Use a properly calibrated NMR spectrometer.

Parameters: Key parameters for accurate qNMR include [3]:
Relaxation Delay (d1): Set to ≥ 5 times the longitudinal relaxation time (T1) of the signals

being quantified to ensure complete relaxation between pulses.
Pulse Angle: A 90-degree pulse is typically used.

Number of Scans (NS): Acquire enough scans to achieve a good signal-to-noise ratio (e.g., ≥
128).

Temperature: Control the sample temperature.

3. Data Processing and Quantification

Processing: Apply Fourier transformation and phase correction. Use a line-broadening function of

0.3-1.0 Hz if necessary. Perform a baseline correction.
Integration: Integrate the resolved, characteristic peaks for both the internal standard and the

analyte.
Calculation: Use the following formula for absolute quantification, where 'n' is moles, 'I' is integral,

and 'N' is the number of nuclei for that peak [3]:
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Validation: The method should be validated for specificity, linearity, accuracy, and precision. An

accuracy of 98-102% and RSD < 2.0% is achievable with proper optimization [3].

Guidance for Next Steps

For a confirmed structure: Your most reliable path is to run the NMR experiment yourself or

commission an analytical testing lab to do so, which will provide the definitive spectrum.
For quantification purposes: If your goal is to use this compound as an internal standard, the

detailed qNMR protocol above provides a robust framework. The key is the precise preparation of the
sample mixture and correct NMR acquisition parameters [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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